molecular formula C10H9NO2 B3045250 6-(hydroxymethyl)quinolin-2(1H)-one CAS No. 103702-27-8

6-(hydroxymethyl)quinolin-2(1H)-one

Cat. No.: B3045250
CAS No.: 103702-27-8
M. Wt: 175.18 g/mol
InChI Key: ZQNLOGHFFDZIDN-UHFFFAOYSA-N
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Description

6-(hydroxymethyl)quinolin-2(1H)-one is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of a hydroxymethyl group at the 6-position and a carbonyl group at the 2-position of the quinoline ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(hydroxymethyl)quinolin-2(1H)-one can be achieved through various synthetic routes. One common method involves the cyclization of penta-2,4-dienamides mediated by concentrated sulfuric acid (H₂SO₄). This reaction proceeds via the formation of a dicationic superelectrophile, followed by intramolecular nucleophilic cyclization .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-(hydroxymethyl)quinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The carbonyl group can be reduced to form a hydroxyl group.

    Substitution: The hydrogen atoms on the quinoline ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products Formed

    Oxidation: Formation of 6-(carboxymethyl)quinolin-2(1H)-one.

    Reduction: Formation of 6-(hydroxymethyl)quinolin-2(1H)-ol.

    Substitution: Formation of various substituted quinoline derivatives depending on the substituent introduced.

Scientific Research Applications

6-(hydroxymethyl)quinolin-2(1H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and antitumor activities.

    Medicine: Investigated for its potential use in the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(hydroxymethyl)quinolin-2(1H)-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A parent compound with a similar structure but lacking the hydroxymethyl and carbonyl groups.

    6-methylquinolin-2(1H)-one: Similar structure with a methyl group instead of a hydroxymethyl group.

    6-(hydroxymethyl)quinoline: Lacks the carbonyl group at the 2-position.

Uniqueness

6-(hydroxymethyl)quinolin-2(1H)-one is unique due to the presence of both the hydroxymethyl and carbonyl groups, which impart distinct chemical reactivity and biological activity

Biological Activity

6-(Hydroxymethyl)quinolin-2(1H)-one (CAS No. 103702-27-8) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and potential applications as a P-glycoprotein (P-gp) inhibitor.

Chemical Structure and Properties

The chemical structure of this compound features a quinoline backbone with a hydroxymethyl functional group, which may influence its biological interactions and solubility. The molecular formula is C10H9NO, and its structure can be represented as follows:

Chemical Structure C9H7NO\text{Chemical Structure }\quad \text{C}_9\text{H}_7\text{N}\text{O}

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound and its analogs. Notably, it has been identified as a promising candidate against various cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer (PC-3). The compound induces apoptosis in these cells by modulating key signaling pathways, notably those involving heat shock proteins (Hsp90 and Hsp70) .

Table 1: Anticancer Activity Against Different Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMDA-MB-23128Induces apoptosis via Hsp90 modulation
This compoundPC-330Stabilizes Hsp70 levels, downregulates CDK-1

P-Glycoprotein Inhibition

The ability of this compound to inhibit P-glycoprotein (P-gp), a major player in multidrug resistance in cancer therapy, has also been explored. Compounds that effectively inhibit P-gp can enhance the efficacy of chemotherapeutic agents by increasing their intracellular concentrations. Studies have shown that certain derivatives can significantly restore doxorubicin sensitivity in resistant cell lines .

Study on Anticancer Efficacy

A recent study synthesized a series of quinoline derivatives, including this compound, and evaluated their effects on MDA-MB-231 and PC-3 cells. The results indicated that these compounds not only reduced cell viability but also modulated the expression of critical proteins involved in cell cycle regulation and apoptosis .

P-Glycoprotein Inhibition Research

Another investigation focused on the interaction between quinoline derivatives and P-gp. It was found that specific modifications to the quinoline structure enhanced binding affinity and inhibitory potency against P-gp, suggesting a potential pathway for overcoming drug resistance in chemotherapy .

Properties

IUPAC Name

6-(hydroxymethyl)-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c12-6-7-1-3-9-8(5-7)2-4-10(13)11-9/h1-5,12H,6H2,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQNLOGHFFDZIDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=O)N2)C=C1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20543525
Record name 6-(Hydroxymethyl)quinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20543525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103702-27-8
Record name 6-(Hydroxymethyl)quinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20543525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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